N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
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Overview
Description
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is a complex organic compound featuring a fused heterocyclic structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multiple steps, including cyclization, etherification, and amide formation. One common approach starts with the preparation of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, followed by functionalization at the phenyl ring and subsequent coupling with the benzo[d][1,4]dioxine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes, thereby modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-a]imidazole derivatives and benzo[d][1,4]dioxine analogs. These compounds share structural similarities but may differ in their biological activities and applications .
Uniqueness
N-(4-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and fused ring systems, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(19-13-26-17-4-1-2-5-18(17)27-19)23-15-9-7-14(8-10-15)16-12-22-20-6-3-11-24(16)20/h1-2,4-5,7-10,12,19H,3,6,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKOBAYYXNNOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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